![molecular formula C23H36N2O3 B2589671 2-(4-(tert-butyl)phenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034239-22-8](/img/structure/B2589671.png)
2-(4-(tert-butyl)phenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide
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Description
2-(4-(tert-butyl)phenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H36N2O3 and its molecular weight is 388.552. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Properties
- Chemoselective Acetylation : Chemoselective monoacetylation of amino groups in certain compounds using immobilized lipase as a catalyst demonstrates the precision in modifying chemical structures for specific applications, such as synthesizing intermediates for antimalarial drugs (Magadum & Yadav, 2018).
- Hydrogen-bonding Patterns : Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides reveal intricate hydrogen-bonding patterns, contributing to our understanding of molecular interactions and stability (López et al., 2010).
Pharmacological Applications
- Antiulcer Agents : The synthesis and evaluation of compounds with piperidinomethyl phenoxy propyl acetamide structures for gastric acid antisecretory activity, highlighting potential applications in treating gastrointestinal disorders (Ueda et al., 1991).
- Antitumor Agents : Benzopyranylamine compounds, through their diverse structures, have shown significant anti-tumor activity, particularly against human breast, CNS, and colon cancer cell lines, illustrating the therapeutic potential of structurally complex compounds (Jurd, 1996).
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-23(2,3)19-4-6-21(7-5-19)28-17-22(26)24-16-18-8-12-25(13-9-18)20-10-14-27-15-11-20/h4-7,18,20H,8-17H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZJWDUQBHGQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-butyl)phenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide |
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